
4-(Trifluoromethyl)piperidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H9ClF3NO and a molecular weight of 215.6 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
The synthesis of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(trifluoromethyl)piperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反応の分析
4-(Trifluoromethyl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(trifluoromethyl)piperidine and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
科学的研究の応用
4-(Trifluoromethyl)piperidine-1-carbonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable building block in chemical synthesis .
類似化合物との比較
4-(Trifluoromethyl)piperidine-1-carbonyl chloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound also contains a trifluoromethyl group but is attached to a benzene ring instead of a piperidine ring.
1-[4-(Trifluoromethyl)phenyl]piperidine-4-carbonyl chloride: This compound has a similar structure but includes a phenyl group in place of the piperidine ring.
The uniqueness of this compound lies in its piperidine ring structure, which imparts different chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
4-(trifluoromethyl)piperidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(13)12-3-1-5(2-4-12)7(9,10)11/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTABPCGEHHURFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)
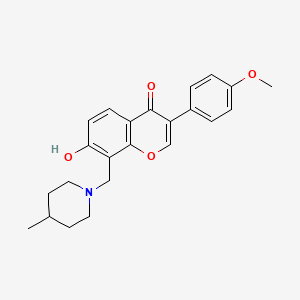


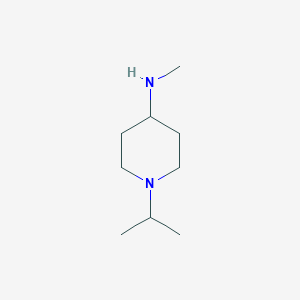
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
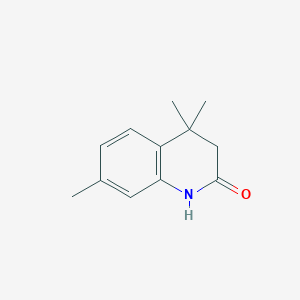
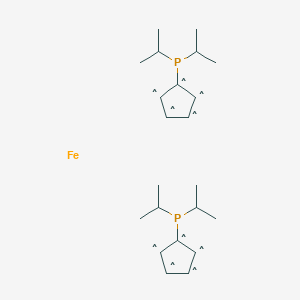
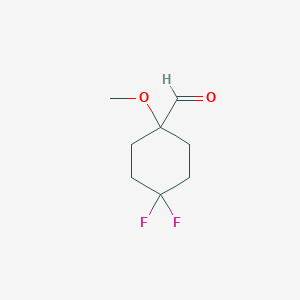

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)
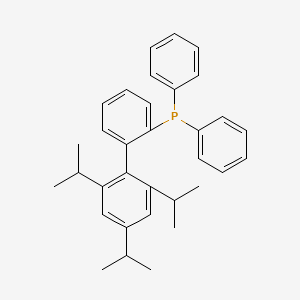
![N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2480135.png)
